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Compound of Interest

Compound Name: Pivalamidine hydrochloride

Cat. No.: B051598

Abstract

Pivalamidine hydrochloride, also known as 2,2-dimethylpropionamidine hydrochloride, is a
valuable building block in synthetic and medicinal chemistry. Its proper identification and the
confirmation of its purity are paramount for its application in research and drug development.
This technical guide provides a comprehensive overview of the spectroscopic techniques used
to characterize Pivalamidine hydrochloride. We will delve into the principles and practical
applications of Nuclear Magnetic Resonance (NMR) spectroscopy (*H and 13C), Fourier-
Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-
Vis) spectroscopy for the unambiguous identification and characterization of this compound.
This guide is intended for researchers, scientists, and drug development professionals who
require a thorough understanding of the analytical methodologies pertinent to this and similar
chemical entities.

Introduction: The Importance of Spectroscopic
Characterization

In the realm of chemical synthesis and drug discovery, the unequivocal confirmation of a
molecule's structure and purity is a foundational requirement. Spectroscopic techniques
provide a non-destructive and highly informative means to probe the chemical nature of a
substance at the molecular level. For a compound like Pivalamidine hydrochloride, which
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possesses a distinct arrangement of atoms including a tert-butyl group and an amidinium
moiety, each spectroscopic method offers a unique fingerprint, contributing to a holistic and
definitive characterization.

The hydrochloride salt form of pivalamidine introduces specific considerations for its analysis,

particularly in NMR and FT-IR spectroscopy, due to the presence of the protonated amidinium
group. This guide will address these nuances, providing field-proven insights into experimental
design and data interpretation.

hemical Identity of Pivalamidi Irochlorid

Property Value

Chemical Name 2,2-Dimethylpropionamidine hydrochloride
Synonyms Pivalamidine HCI

CAS Number 18202-73-8[1]

Molecular Formula CsH13CIN2

Molecular Weight 136.62 g/mol [2]

Chemical Structure [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic
molecules. It provides detailed information about the chemical environment, connectivity, and
stereochemistry of hydrogen (*H NMR) and carbon (*3C NMR) atoms within a molecule.

'H NMR Spectroscopy

Core Principle: *H NMR spectroscopy measures the absorption of radiofrequency energy by
hydrogen nuclei in a strong magnetic field. The chemical shift (8) of a proton is influenced by its
local electronic environment, providing a unigue signature for each type of proton.

Experimental Protocol: H NMR of Pivalamidine Hydrochloride
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e Sample Preparation:
o Weigh approximately 5-10 mg of Pivalamidine hydrochloride.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For hydrochloride
salts, deuterated dimethyl sulfoxide (DMSO-de) or methanol-d4 are often preferred as they
can dissolve the salt and are less likely to exchange with the N-H protons compared to
D20][3].

o Transfer the solution to a 5 mm NMR tube.

e Instrument Parameters (for a 400 MHz spectrometer):

[¢]

Pulse Program: Standard single-pulse sequence.

[¢]

Number of Scans: 16-32 (adjust for optimal signal-to-noise).

[e]

Relaxation Delay: 1-2 seconds.

o

Spectral Width: -2 to 12 ppm.

» Data Processing:

o

Apply Fourier transformation to the Free Induction Decay (FID).

[e]

Phase and baseline correct the spectrum.

o

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm).
o Integrate the signals to determine the relative number of protons.
Predicted *H NMR Spectrum and Interpretation

The structure of the pivalamidinium ion suggests two distinct proton environments: the tert-butyl
group and the amidinium protons.
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Predicted
Chemical Shift  Multiplicity Integration Assignment Rationale

(6, ppm)

The nine protons
of the tert-butyl
group are
chemically
equivalent due to
free rotation

~1.2-1.4 Singlet (s) 9H -(CHs3)s around the C-C
bond and are
shielded, thus
appearing as a
sharp singlet in
the aliphatic

region.

The protons on
the nitrogen
atoms of the
amidinium group
are expected to
be significantly
deshielded due
to the positive

charge and the

Broad Singlet (br electronegativity
~8.0-9.5 4H -C(NHz2)2+ _
S) of the nitrogen
atoms. Their

signal is often
broad due to
qguadrupolar
relaxation of the
14N nucleus and
potential
chemical

exchange.
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3C NMR Spectroscopy

Core Principle: 13C NMR spectroscopy detects the carbon nuclei within a molecule. While less
sensitive than *H NMR due to the low natural abundance of 13C, it provides a distinct signal for
each unigue carbon atom, offering a clear picture of the carbon skeleton.

Experimental Protocol: 33C NMR of Pivalamidine Hydrochloride
o Sample Preparation:

o Weigh approximately 20-50 mg of Pivalamidine hydrochloride.

o Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de).
e Instrument Parameters (for a 100 MHz spectrometer):

o Pulse Program: Standard proton-decoupled pulse sequence.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

o Relaxation Delay: 2-5 seconds.

o Spectral Width: 0 to 200 ppm.
» Data Processing:

o Process the FID as with tH NMR.

o Calibrate the spectrum using the solvent peak (e.g., DMSO-ds at ~39.52 ppm).
Predicted 13C NMR Spectrum and Interpretation

The pivalamidinium ion has three unique carbon environments.
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Predicted Chemical Shift

© | Assignment Rationale
» PPM

The methyl carbons of the tert-
~27 - 30 -C(CHs)s butyl group are shielded and

appear in the aliphatic region.

The quaternary carbon of the

tert-butyl group is also in the
~35-40 -C(CHs)s aliphatic region but is shifted

slightly downfield compared to

the methyl carbons.

The amidinium carbon is
significantly deshielded due to
its bonding to two

~165- 175 C(NHz2)2+* electronegative nitrogen atoms
and the delocalized positive
charge, causing it to resonate

at a much lower field.

Fourier-Transform Infrared (FT-IR) Spectroscopy:
Identifying Functional Groups

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule by measuring the absorption of infrared radiation, which excites molecular vibrations
such as stretching and bending.

Core Principle: Different chemical bonds vibrate at specific, characteristic frequencies. By
analyzing the absorption bands in an IR spectrum, one can deduce the presence of functional
groups like N-H, C-H, and C=N.

Experimental Protocol: ATR-FT-IR of Pivalamidine Hydrochloride

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.
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o Sample Preparation: No extensive preparation is needed. A small amount of the solid
Pivalamidine hydrochloride powder is sufficient.

e Instrument Setup:
o Ensure the ATR crystal (typically diamond or zinc selenide) is clean.
o Record a background spectrum of the empty ATR crystal.
o Sample Analysis:
o Place a small amount of the Pivalamidine hydrochloride powder onto the ATR crystal.

o Apply pressure using the built-in press to ensure good contact between the sample and
the crystal.

o Collect the sample spectrum over a range of 4000-400 cm~1,
Predicted FT-IR Spectrum and Interpretation

The FT-IR spectrum of Pivalamidine hydrochloride will be dominated by vibrations of the
amidinium and tert-butyl groups.
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Predicted
Wavenumber
(cm™)

Vibration Type

Assignment

Rationale

3300 - 3000 (broad)

N-H stretch

Amidinium N-H

The N-H stretching
vibrations in the
protonated amidine
group will appear as a
broad band due to
hydrogen bonding in
the solid state.

2970 - 2870

C-H stretch

tert-butyl C-H

Characteristic
stretching vibrations of

the methyl groups.

~1680 - 1650

C=N+ stretch

Amidinium C=N

The carbon-nitrogen
double bond stretch of
the amidinium ion is a
key diagnostic peak
and is expected in this

region.

~1470

C-H bend

tert-butyl C-H

Asymmetric and
symmetric bending
vibrations of the

methyl groups.

~1100

C-N stretch

Amidinium C-N

The carbon-nitrogen

single bond stretch.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is a highly sensitive method for determining the molecular weight of a compound and

can provide structural information through analysis of fragmentation patterns.
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Core Principle: A molecule is ionized, and the resulting ions are separated based on their m/z
ratio and detected. For Pivalamidine hydrochloride, a soft ionization technique like
Electrospray lonization (ESI) is ideal as it typically produces the protonated molecular ion with
minimal fragmentation.

Experimental Protocol: ESI-MS of Pivalamidine Hydrochloride

e Sample Preparation:

o Prepare a dilute solution of Pivalamidine hydrochloride (e.g., 10-100 pg/mL) in a
suitable solvent such as methanol or a mixture of water and acetonitrile.

e Instrument Parameters (for a typical ESI-MS system):

lonization Mode: Positive ion mode.

o

[¢]

Capillary Voltage: 3-5 kV.

o

Nebulizing Gas Flow: Adjusted for a stable spray.

[e]

Drying Gas Flow and Temperature: Optimized to desolvate the ions.

o

Mass Range: Scan from m/z 50 to 200.

o Data Analysis:

o Identify the base peak and the molecular ion peak.

o If fragmentation is observed (e.g., through in-source fragmentation or MS/MS), analyze
the fragment ions to deduce structural information.

Predicted Mass Spectrum and Interpretation

In positive ion ESI-MS, Pivalamidine hydrochloride is expected to be detected as the
protonated free base (the pivalamidinium cation).
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m/z Value lon Rationale

This corresponds to the exact
mass of the pivalamidinium

10111 (CsHiaNa]* cation (the free base, CsHi2Nz,
plus a proton). This will likely
be the base peak in the

spectrum.

Fragmentation Analysis (MS/MS): If collision-induced dissociation (CID) is performed on the
parent ion (m/z 101.11), a likely fragmentation pathway would be the loss of ammonia (NH3),
resulting in a fragment ion at m/z 84.09. Another possible fragmentation is the loss of
isobutene, leading to a fragment at m/z 45.04.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing
Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule,
which corresponds to the excitation of electrons to higher energy levels.

Core Principle: This technique is most informative for molecules containing chromophores,
which are typically systems of conjugated double bonds. Simple, non-conjugated aliphatic
amines and amidines do not possess chromophores that absorb strongly in the standard UV-
Vis range (200-800 nm).

Experimental Protocol: UV-Vis of Pivalamidine Hydrochloride
o Sample Preparation:

o Prepare a solution of Pivalamidine hydrochloride in a UV-transparent solvent, such as
water or ethanol, at a known concentration (e.g., 1 mg/mL).

e Instrument Setup:
o Use a matched pair of quartz cuvettes.

o Fill one cuvette with the solvent to be used as a blank.
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o Fill the other cuvette with the sample solution.

o Sample Analysis:
o Record the absorbance spectrum from 190 to 800 nm.
Predicted UV-Vis Spectrum and Interpretation

Pivalamidine hydrochloride is not expected to show any significant absorbance maxima
(Amax) in the 200-800 nm range. Any observed absorbance is likely to be end absorption at the
lower wavelength limit of the instrument, which is not characteristic. This lack of significant
absorbance is, in itself, a piece of characterizing information, confirming the absence of
conjugated systems.

Integrated Spectroscopic Analysis Workflow

The power of spectroscopic characterization lies in the integration of data from multiple
techniques. Each method provides a piece of the structural puzzle, and together they offer a
definitive identification.
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Caption: Integrated workflow for the spectroscopic characterization of Pivalamidine
hydrochloride.

Conclusion

The comprehensive spectroscopic characterization of Pivalamidine hydrochloride is essential
for its use in research and development. Through the synergistic application of *H NMR, 13C
NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural confirmation can
be achieved. While UV-Vis spectroscopy is less informative for this particular molecule, its
results are consistent with the proposed structure. The protocols and predicted spectral data
presented in this guide provide a robust framework for the analysis of Pivalamidine
hydrochloride, ensuring its identity and purity for downstream applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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